REACTION_CXSMILES
|
C(OCCCCCC(OC)=O)(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.COC(=O)CCCCCCCCOC(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C[O:63][C:64](=[O:96])[CH2:65][CH2:66][CH2:67][CH2:68][CH2:69][CH2:70][CH2:71][CH2:72][CH2:73][CH2:74][CH2:75][O:76][C:77]([C:90]1[CH:95]=[CH:94][CH:93]=[CH:92][CH:91]=1)([C:84]1[CH:89]=[CH:88][CH:87]=[CH:86][CH:85]=1)[C:78]1[CH:83]=[CH:82][CH:81]=[CH:80][CH:79]=1>>[C:77]([O:76][CH2:75][CH2:74][CH2:73][CH2:72][CH2:71][CH2:70][CH2:69][CH2:68][CH2:67][CH2:66][CH2:65][C:64]([OH:96])=[O:63])([C:84]1[CH:85]=[CH:86][CH:87]=[CH:88][CH:89]=1)([C:90]1[CH:95]=[CH:94][CH:93]=[CH:92][CH:91]=1)[C:78]1[CH:79]=[CH:80][CH:81]=[CH:82][CH:83]=1
|
Name
|
methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
15a
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)OCCCCCC(=O)OC
|
Name
|
15b
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CCCCCCCCOC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O
|
Name
|
15c
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CCCCCCCCCCCOC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
during which the pH was maintained above 4
|
Type
|
CUSTOM
|
Details
|
After recrystallization for solid product or flash chromatography for oil products, 6-trityloxyhexanoic acid 16a, 9-trityloxynonanoic acid 16b
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)OCCCCCCCCCCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |